N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
CAS No.:
Cat. No.: VC14756967
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O4 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O4/c1-23-19(24)10-8-16(20(23)14-5-3-2-4-6-14)21(25)22-15-7-9-17-18(13-15)27-12-11-26-17/h2-7,9,13,16,20H,8,10-12H2,1H3,(H,22,25) |
| Standard InChI Key | WYCLSRXAVZEXLT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(CCC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Composition
Core Structural Features
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide comprises three distinct moieties: a 2,3-dihydro-1,4-benzodioxin group, a 1-methyl-6-oxo-2-phenylpiperidine unit, and a carboxamide linker. The benzodioxin ring, a six-membered aromatic system fused with two oxygen atoms at the 1,4-positions, contributes to the compound’s planarity and potential π-π stacking interactions. The piperidine ring, substituted with a methyl group at position 1 and a phenyl group at position 2, adopts a chair conformation stabilized by the 6-oxo group, which introduces partial unsaturation. The carboxamide bridge (-CONH-) connects the benzodioxin and piperidine subunits, enabling hydrogen-bonding interactions critical for target binding.
Molecular Geometry and Stereochemistry
The compound’s stereochemistry remains undefined in available literature, though the presence of chiral centers at positions 3 (piperidine) and 6 (benzodioxin) suggests the existence of multiple diastereomers. Computational modeling of analogous structures predicts a preferred equatorial orientation for the phenyl group on the piperidine ring, minimizing steric hindrance . The benzodioxin ring’s dihedral angle relative to the piperidine plane is estimated at , optimizing conjugation between the aromatic systems.
Spectroscopic Characterization
While experimental spectral data are scarce, inferred properties from related compounds include:
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Infrared (IR) Spectroscopy: Strong absorption bands at (C=O stretch of amide and ketone), (C-O-C stretch of benzodioxin), and (aromatic C=C).
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Nuclear Magnetic Resonance (NMR): Predicted NMR signals include a singlet for the piperidine methyl group (), multiplet resonances for the benzodioxin protons (), and a downfield-shifted amide proton ().
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide follows a convergent strategy, as outlined in patent literature:
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Preparation of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid: Cyclocondensation of ethyl acetoacetate with benzaldehyde under basic conditions yields the piperidine precursor, followed by oxidation and hydrolysis to the carboxylic acid.
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Activation and Coupling: The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of N,N-diisopropylethylamine (DIPEA), facilitating amide bond formation with 2,3-dihydro-1,4-benzodioxin-6-amine.
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Purification: Crude product is purified via silica gel column chromatography, with elution systems typically employing ethyl acetate/hexane gradients.
Optimization Challenges
Key challenges include minimizing racemization during amide coupling and suppressing side reactions such as over-oxidation of the piperidine ketone. Reaction yields are improved by maintaining anhydrous conditions and temperatures below during activation. Scalability remains untested, though microfluidic reactors have been proposed for continuous manufacturing of analogous carboxamides .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility () due to its hydrophobic benzodioxin and phenyl groups. Calculated partition coefficients () using the XLogP3 algorithm estimate a value of , indicating moderate lipophilicity conducive to blood-brain barrier penetration .
Stability Profile
Preliminary stability studies on related benzodioxin derivatives suggest susceptibility to photodegradation, necessitating storage in amber glass under inert atmospheres. The amide bond demonstrates hydrolytic stability at physiological pH (t > 24 h at pH 7.4), but degrades rapidly under strongly acidic or basic conditions .
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